molecular formula C14H14O4 B169684 2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione CAS No. 15795-51-4

2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione

Cat. No. B169684
CAS RN: 15795-51-4
M. Wt: 246.26 g/mol
InChI Key: LWXAMCVRKGTPEK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione, also known as DMBDD, is a versatile organic compound that has recently gained attention for its potential applications in research and laboratory experiments. DMBDD is an azo dye that can be synthesized from readily available starting materials and is a useful reagent for a variety of chemical reactions. As a result, it has become a popular choice for researchers in the field of organic chemistry.

Scientific Research Applications

Synthesis and Crystallography

  • A derivative of 2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione was synthesized using Meldrum's acid and characterized using X-ray crystallographic techniques. This derivative crystallizes in triclinic, space group P-1, exhibiting a distorted envelope conformation in the 1,3-dioxane ring and stability through weak intermolecular C-H···O hydrogen bonds (Zeng, 2014).

Reactions with Nucleophilic Reagents

  • Methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, including the saturated analogs, react with various nucleophiles like potassium hydroxide, ammonia, and hydrazine hydrate. These reactions produce compounds like 1,2-bis(methoxybenzylidene)hydrazines, suitable as structural blocks for synthesizing diverse structures (Tetere et al., 2011).

Solvatochromic Behavior

  • A dye derived from Meldrum's acid, related to 2,2-dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione, shows positive solvatochromism, indicating its sensitivity to the dipolarity-polarizability and acidity of the medium. This property is valuable for understanding solvent interactions (Flores, Rezende & Jara, 2004).

Structural Characterization and Electronic Properties

  • Derivatives of Meldrum’s acid, including 2,2-dimethyl-1,3-dioxane-4,6-dione, have been structurally characterized using X-ray diffraction. These studies provide insights into intermolecular interactions and electronic properties, which are crucial for understanding their chemical behavior (Dey et al., 2015).

Pyrolytic Generation and Reactions

  • Studies on the pyrolytic generation of methyleneketene from derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have shown the formation of various compounds like acrylanilide and methyl acrylate. These findings are significant in understanding the thermal decomposition and reactivity of such compounds (Brown et al., 1976).

properties

IUPAC Name

2,2-dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-9-4-6-10(7-5-9)8-11-12(15)17-14(2,3)18-13(11)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXAMCVRKGTPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394244
Record name 2,2-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione

CAS RN

15795-51-4
Record name 2,2-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Dumas - 2009 - uwspace.uwaterloo.ca
Alkylidene Meldrum’s acids are very reactive acceptors in conjugate additions, and are known to be significantly more electrophilic than other α,β-unsaturated carbonyl electrophiles. …
Number of citations: 3 uwspace.uwaterloo.ca
PJ Morris - 2012 - search.proquest.com
The development of new methods for the synthesis of densely-functionalized enantioenriched five-membered hetero-and carbocycles is of importance in organic chemistry. Such …
Number of citations: 0 search.proquest.com

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